

An In-depth Technical Guide to the Chemical Properties of 4,4'-Dinitrodiphenylmethane

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Compound of Interest

Compound Name: **4,4'-Dinitrodiphenylmethane**

Cat. No.: **B168056**

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Introduction

4,4'-Dinitrodiphenylmethane is a nitroaromatic compound that serves as a key intermediate in the synthesis of various organic molecules, including dyes, polymers, and potentially therapeutic agents. Its chemical structure, characterized by two nitrophenyl groups linked by a methylene bridge, imparts specific reactivity and properties that are of interest to the scientific community. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **4,4'-Dinitrodiphenylmethane**, with a focus on experimental details and data relevant to research and development.

Chemical and Physical Properties

4,4'-Dinitrodiphenylmethane is a light yellow solid at room temperature.^[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference(s) |
|---------------------------|---|---|
| Molecular Formula | $C_{13}H_{10}N_2O_4$ | [2] [3] |
| Molecular Weight | 258.23 g/mol | [2] [3] |
| CAS Number | 1817-74-9 | [3] |
| Appearance | White to Orange to Green powder to crystal | [4] |
| Melting Point | 185 °C | [4] |
| Boiling Point (Predicted) | 445.1 ± 25.0 °C | [4] |
| Density (Predicted) | 1.341 ± 0.06 g/cm ³ | [4] |
| Storage Temperature | Room Temperature, Sealed in dry | [4] |

Synthesis of 4,4'-Dinitrodiphenylmethane

The primary method for the synthesis of **4,4'-Dinitrodiphenylmethane** is the direct nitration of diphenylmethane. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, including the 2,2'--, 2,4'-, and **4,4'-dinitrodiphenylmethane**.[\[1\]](#) Careful control of reaction conditions is necessary to maximize the yield of the desired 4,4'-isomer.

Experimental Protocol: Nitration of Diphenylmethane

Materials:

- Diphenylmethane
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Dichloromethane (CH_2Cl_2)
- Ice bath

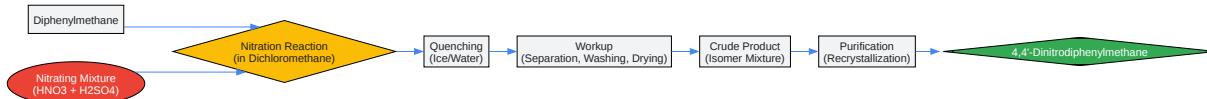
- Separatory funnel
- Rotary evaporator
- Recrystallization solvent (e.g., benzene, petroleum ether, or acetic acid)

Procedure:

- In a flask equipped with a stirrer and a dropping funnel, dissolve diphenylmethane in dichloromethane.
- Cool the flask in an ice bath.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) to the diphenylmethane solution with constant stirring. The ratio of nitric acid to sulfuric acid is typically 1:1 by volume.^[5] The addition should be controlled to maintain a low reaction temperature.
- After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure complete reaction.
- Carefully pour the reaction mixture over crushed ice and water to quench the reaction.
- Separate the organic layer using a separatory funnel.
- Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
- Remove the solvent using a rotary evaporator to obtain the crude product, which will be a mixture of dinitrodiphenylmethane isomers.
- The separation of the 4,4'-isomer from the other isomers can be achieved through fractional crystallization.^[1]

Purification: The crude **4,4'-Dinitrodiphenylmethane** can be purified by recrystallization. The compound can be crystallized twice from benzene, petroleum ether, or acetic acid to yield a

light yellow solid with a melting point of 188.6-189.6°C.[3][6] The purified product should be dried in vacuo.[3][6]



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Synthesis and Purification of 4,4'-Dinitrodiphenylmethane.

Reactivity of 4,4'-Dinitrodiphenylmethane

The primary reactivity of 4,4'-Dinitrodiphenylmethane centers around the reduction of its two nitro groups to form 4,4'-diaminodiphenylmethane. This diamine is a valuable monomer in the production of high-performance polymers.

Experimental Protocol: Reduction to 4,4'-Diaminodiphenylmethane

The reduction of the nitro groups can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.

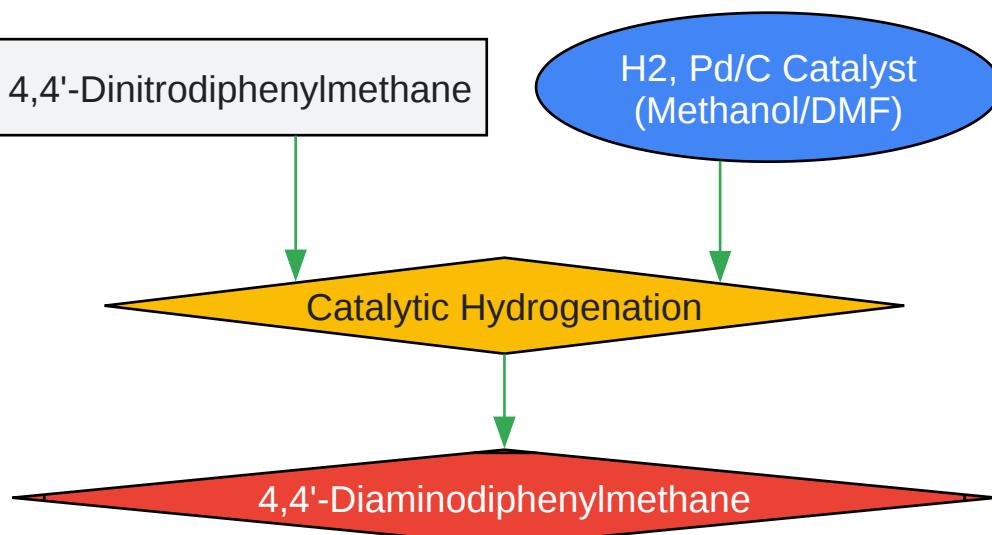
Materials:

- 4,4'-Dinitrodiphenylmethane
- Palladium on carbon (Pd/C) catalyst (e.g., 3-5% Pd)
- Solvent (e.g., a mixture of methanol and dimethylformamide)
- High-pressure autoclave
- Hydrogen gas (H₂)

- Filtration apparatus

Procedure:

- In a high-pressure autoclave, charge **4,4'-Dinitrodiphenylmethane**, the Pd/C catalyst, and the solvent mixture.[7]
- Seal the autoclave and purge it with nitrogen gas three times to remove any air.[7]
- Subsequently, purge the autoclave with hydrogen gas three times.[7]
- Pressurize the autoclave with hydrogen to the desired pressure (e.g., 0.4 MPa).[7]
- Heat the reaction mixture to the specified temperature (e.g., 95-100 °C) with stirring.[7]
- Maintain the reaction at a constant temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reaction.[8]
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture while hot to remove the Pd/C catalyst. The catalyst can be washed, purified, and recycled.[7]
- The filtrate, containing the dissolved product, is cooled in an ice bath to induce crystallization of the crude 4,4'-diaminodiphenylmethane.[7]
- Collect the crude product by filtration and dry it.
- Further purification can be achieved by recrystallization or vacuum sublimation to obtain high-purity 4,4'-diaminodiphenylmethane.[7]



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